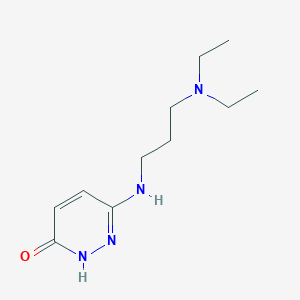6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol
CAS No.: 2098010-71-8
Cat. No.: VC3207446
Molecular Formula: C11H20N4O
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098010-71-8 |
|---|---|
| Molecular Formula | C11H20N4O |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | 3-[3-(diethylamino)propylamino]-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C11H20N4O/c1-3-15(4-2)9-5-8-12-10-6-7-11(16)14-13-10/h6-7H,3-5,8-9H2,1-2H3,(H,12,13)(H,14,16) |
| Standard InChI Key | SDWFOMVTXPXNMJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCNC1=NNC(=O)C=C1 |
| Canonical SMILES | CCN(CC)CCCNC1=NNC(=O)C=C1 |
Introduction
Structure and Properties of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol
Chemical Structure and Molecular Characteristics
The full chemical name according to IUPAC nomenclature is 6-((3-(diethylamino)propyl)amino)pyridazin-3-ol. The molecular formula is C11H20N4O, incorporating eleven carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and one oxygen atom. Based on similar compounds, the molecular weight is estimated to be approximately 224.31 g/mol.
Physical Properties
The physical properties of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol can be inferred from similar pyridazine derivatives. Typically, these compounds appear as crystalline solids with colors ranging from white to off-white. The melting point would likely fall within the range of 150-250°C, based on comparable pyridazine derivatives.
Solubility characteristics are important for pharmaceutical applications. This compound would likely show good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), as observed with similar pyridazines. The presence of both hydroxyl and amino groups suggests potential solubility in acidic aqueous solutions, while the tertiary amine group (diethylamino) may facilitate solubility in basic conditions as well.
Chemical Properties and Reactivity
The reactivity profile of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol is largely determined by its functional groups:
-
The hydroxyl group at position 3 can participate in various reactions including esterification, etherification, and oxidation.
-
The secondary amino group linking the propyl chain to the pyridazine ring can undergo N-alkylation, acylation, and other typical amine reactions.
-
The tertiary amine (diethylamino group) can act as a base, undergo quaternization with alkyl halides, and serve as a nucleophile in certain conditions.
The pyridazine ring itself can participate in electrophilic and nucleophilic aromatic substitution reactions, though often requiring activating conditions due to the electron-deficient nature of the diazine system.
Synthesis Methods
Reaction Conditions
Based on analogous reactions, the synthesis would likely require:
-
A polar aprotic solvent such as DMF or DMSO
-
A base such as caesium carbonate, potassium carbonate, or triethylamine
-
Moderate heating (50-80°C)
-
Reaction times of 12-24 hours
The following table outlines potential reaction conditions for the synthesis of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol:
| Parameter | Condition | Notes |
|---|---|---|
| Starting Materials | 6-chloropyridazin-3-ol and 3-(diethylamino)propylamine | Alternative: 6-aminopyridazin-3-ol and 3-(diethylamino)propyl halide |
| Solvent | DMF | Alternative: DMSO, acetonitrile |
| Base | Cs2CO3 | Alternative: K2CO3, Et3N |
| Temperature | 60-70°C | Room temperature reactions may require longer times |
| Time | 18-24 hours | Monitoring by TLC or HPLC recommended |
| Purification | Column chromatography | Alternative: Recrystallization from suitable solvent |
Analytical Characterization
Spectroscopic Properties
The characterization of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol would typically involve several spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum would show characteristic signals for:
-
Aromatic protons of the pyridazine ring (approximately 6.5-8.0 ppm)
-
Methylene protons adjacent to nitrogen atoms (3.0-4.0 ppm)
-
Diethylamino methylene and methyl groups (2.4-2.6 and 1.0-1.1 ppm, respectively)
-
NH proton (broad signal, variable position)
-
OH proton (broad signal, variable position)
The 13C NMR spectrum would display signals for the pyridazine carbons (approximately 110-160 ppm), as well as the aliphatic carbons of the propyl chain and diethylamino group (20-60 ppm).
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
-
O-H stretching (3200-3600 cm-1)
-
N-H stretching (3300-3500 cm-1)
-
C-H stretching (2800-3000 cm-1)
-
C=N and C=C stretching (1400-1600 cm-1)
-
C-O stretching (1200-1300 cm-1)
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak at m/z 224 (M+) corresponding to the molecular weight, with fragmentation patterns that might include the loss of diethylamino group, propyl chain, or other characteristic fragmentations.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol. Suitable mobile phases might include mixtures of methanol or acetonitrile with water, potentially with small amounts of acid or base modifiers to control the ionization state of the compound.
Comparison with Similar Compounds
Structural Comparisons
The following table compares 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol with structurally related compounds from the search results:
Functional Comparisons
The functional properties of these compounds vary significantly:
-
6-(diisopropylamino)pyridazin-3-ol has a bulkier but shorter amino substituent, which would affect its steric properties and potentially its receptor interactions .
-
6-Amino-3-pyridazinethiol differs significantly with its thiol group, which would substantially alter its chemical reactivity and hydrogen-bonding capabilities .
-
The 3-(3-(Diethylamino)propyl)hexahydro-1H-pyridazino derivative contains the same diethylaminopropyl chain but within a more complex ring system, potentially altering its conformational flexibility and receptor binding properties .
-
6-(4-Chlorophenyl)pyridazin-3(2H)-one features an aromatic substituent, which would contribute to different electronic properties, lipophilicity, and potential π-stacking interactions .
Current Research and Future Perspectives
Research Trends in Pyridazine Chemistry
Research on pyridazine derivatives continues to expand, with particular focus on:
-
Development of novel synthetic methodologies for functionalizing the pyridazine scaffold
-
Structure-activity relationship (SAR) studies to optimize biological activities
-
Application of computational methods to predict properties and activities
-
Investigation of pyridazines as bioisosteres in drug design
Future Directions for 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol
Future research on 6-((3-(Diethylamino)propyl)amino)pyridazin-3-ol might include:
-
Optimization of synthetic routes to improve yields and purity
-
Comprehensive biological screening to identify potential therapeutic applications
-
Development of structure-activity relationships through the synthesis and testing of analogs
-
Investigation of formulation strategies for potential pharmaceutical applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume